2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde is a trifunctional building block featuring an indole core, a C3-carbaldehyde for condensation reactions, and a terminal alkyne on the N1-propargyl group for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or 'click chemistry'. The key differentiator of this molecule is the methyl group at the C2 position, which sterically and electronically modulates the indole core's properties compared to unsubstituted analogs. [1] This specific combination of functionalities makes it a valuable precursor for synthesizing complex, structurally precise molecules in medicinal chemistry and materials science.
Substituting this compound with its non-methylated analog, 1-prop-2-ynyl-1H-indole-3-carbaldehyde, is not a viable cost-saving measure for targeted synthesis. The C2-methyl group is a deliberate design element that directly influences the electronic properties, stability, and steric environment of the indole ring. [1] In drug discovery, this can fundamentally alter pharmacophore geometry and binding affinity. In materials science, it impacts the photophysical properties of resulting dyes and probes. Therefore, replacing this specific intermediate with a simpler analog will yield a different final compound, requiring complete re-validation and leading to unpredictable performance outcomes.
This compound is a key structural precursor for analogs of EVT-101, an orally available, selective NMDA receptor subunit 2B (NR2B) antagonist investigated for treatment-resistant depression. [REFS-1, REFS-2] In this specific chemical series, the 2-methyl-1H-indole core is a non-interchangeable component of the pharmacophore. Substitution with a non-methylated indole would produce a new chemical entity with a different biological activity profile, deviating from the established structure-activity relationship.
| Evidence Dimension | Pharmacophore Structural Integrity |
| Target Compound Data | Provides the required 2-methylindole core for a specific class of NR2B antagonists. |
| Comparator Or Baseline | 1-prop-2-ynyl-1H-indole-3-carbaldehyde (non-methylated analog) would yield a structurally different final molecule, failing to replicate the target scaffold. |
| Quantified Difference | Absolute structural requirement for the target chemical series. |
| Conditions | Synthesis of EVT-101 analogs and related NR2B antagonist scaffolds. |
For researchers developing compounds within this specific therapeutic class, this exact precursor is required to ensure structural consistency with prior published data.
This compound serves as the direct precursor to a reported aggregation-induced emission luminogen (AIEgen) used in a nanoreporter for imaging mitochondrial microRNA. The final probe, synthesized via a Knoevenagel condensation with 4-nitrophenylacetonitrile, exhibits well-defined photophysical properties, including an emission maximum at 530 nm and a primary absorption maximum at 413 nm. [1] Using a different indole precursor, such as the non-methylated analog, would alter the electronic structure and likely shift these properties, requiring complete re-synthesis and re-characterization of a new probe.
| Evidence Dimension | Photophysical Properties of Downstream AIEgen |
| Target Compound Data | Emission Max: 530 nm; Absorption Max: 413 nm |
| Comparator Or Baseline | An AIEgen synthesized from the non-methylated analog would possess different, uncharacterized photophysical properties. |
| Quantified Difference | Provides a validated pathway to a probe with known spectral characteristics. |
| Conditions | Synthesis of (Z)-3-(2-methyl-1-(prop-2-yn-1-yl)-1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile AIEgen in ethanol with piperidine catalyst. [<a href="https://doi.org/10.1021/acs.analchem.2c02052" target="_blank">1</a>] |
Procuring this specific precursor ensures reproducible synthesis of the published AIEgen, saving significant development time and resources for researchers in bioimaging.
The C2-methyl group acts as a weak electron-donating group, increasing the electron density of the indole π-system compared to its non-methylated counterpart. This modification can be strategically employed to fine-tune the electronic properties of final products. For example, it can modulate the HOMO-LUMO gap in conjugated materials or subtly alter the basicity of the indole nitrogen. [1] This allows for rational selection between the methylated and non-methylated precursors to achieve specific electronic targets in materials science or medicinal chemistry applications.
| Evidence Dimension | Electronic Profile of Indole Core |
| Target Compound Data | Higher electron density due to electron-donating C2-methyl group. |
| Comparator Or Baseline | 1-prop-2-ynyl-1H-indole-3-carbaldehyde (non-methylated analog) has a less electron-rich indole core. |
| Quantified Difference | Qualitative but predictable shift in electronic properties based on inductive effects. |
| Conditions | General synthetic and material design contexts. |
This enables chemists to rationally select the indole precursor that provides the optimal electronic properties for their target application, a choice not possible with a single, generic intermediate.
Ideal for medicinal chemistry labs synthesizing analogs of NR2B antagonists or other heterocyclic scaffolds where the 2-methylindole moiety is a required, non-negotiable component of the target pharmacophore. [1]
The specified choice for research groups aiming to replicate or build upon published work using AIEgens for mitochondrial imaging, ensuring the resulting probe has the documented photophysical properties without costly re-characterization. [2]
Suited for materials scientists designing novel dyes, sensors, or organic semiconductors who need to increase the electron-donating character of an indole-based component to modulate absorption/emission spectra or energy levels.